5-Amino-2-(3-aminophenyl)benzoxazole

Catalog No.
S668772
CAS No.
13676-48-7
M.F
C13H11N3O
M. Wt
225.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(3-aminophenyl)benzoxazole

CAS Number

13676-48-7

Product Name

5-Amino-2-(3-aminophenyl)benzoxazole

IUPAC Name

2-(3-aminophenyl)-1,3-benzoxazol-5-amine

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,14-15H2

InChI Key

IKSUMZCUHPMCQV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)N

Synonyms

5-Amino-2-(m-aminophenyl)benzoxazole; 2-(3-Amino-phenyl)-benzooxazol-5-ylamine;AKOS BB-8278; ART-CHEM-BB B025308; ASISCHEM Y80324; TIMTEC-BB SBB009788;

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)N

5-Amino-2-(3-aminophenyl)benzoxazole (CAS: 13676-48-7), commonly designated as m-BOA, is an asymmetric, rigid heterocyclic diamine monomer utilized primarily in the synthesis of high-performance poly(benzoxazole-co-imide)s. From a procurement perspective, m-BOA is selected for its unique ability to bridge the gap between extreme thermal stability and practical solution processability. By incorporating a thermally stable benzoxazole core with a meta-substituted aminophenyl group, the monomer disrupts polymer interchain packing just enough to ensure excellent solubility in standard aprotic solvents while maintaining the high glass transition temperatures required for advanced gas separation membranes and microelectronic dielectrics [1].

Substituting m-BOA with standard aromatic diamines, such as m-phenylenediamine (mPD) or 4,4'-oxydianiline (ODA), results in polymers with significantly lower glass transition temperatures and higher coefficients of thermal expansion, rendering them unsuitable for stringent aerospace or semiconductor packaging applications [1]. Conversely, substituting m-BOA with its structurally symmetric para-isomer, 5-amino-2-(4-aminophenyl)benzoxazole (p-BOA), leads to excessively rigid polymer chains. While p-BOA marginally increases thermal resistance, its lower amine nucleophilicity severely limits polymerization reactivity and molecular weight attainment. Furthermore, the tight chain packing of p-BOA-derived polymers drastically reduces gas permeability and restricts solution processability, making membrane fabrication highly inefficient compared to the m-BOA baseline [1].

Superior Monomer Nucleophilicity for High-Molecular-Weight Polycondensation

In the synthesis of poly(benzoxazole-co-imide)s using 6FDA, the asymmetric meta-linkage in m-BOA significantly enhances the nucleophilicity of its amine groups compared to its para-isomer (p-BOA). This elevated reactivity drives the polycondensation reaction further, allowing the m-BOA-derived polyimide to achieve a high weight-average molecular weight (Mw) of 188,000 g/mol. In contrast, less nucleophilic para-isomers struggle to achieve comparable chain lengths under identical azeotropic imidization conditions [1].

Evidence DimensionWeight-average molecular weight (Mw) attainment
Target Compound DataMw = 188,000 g/mol (6FDA-m-BOA)
Comparator Or BaselineLess nucleophilic para-isomers (e.g., p-BOA) yielding lower Mw
Quantified Differencem-BOA acts as the most nucleophilic monomer in its isomer class, directly enabling high-Mw polymer formation.
ConditionsTwo-step azeotropic imidization with 6FDA in NMP.

High monomer reactivity ensures the formation of long, robust polymer chains necessary for casting mechanically durable films and membranes.

Enhanced Glass Transition Temperature (Tg) Retention vs. Standard Diamines

Incorporating the rigid benzoxazole core of m-BOA into a polyimide backbone significantly elevates its thermal resistance compared to standard meta-linked aromatic diamines. When copolymerized with 6FDA, the resulting 6FDA-m-BOA polyimide exhibits a glass transition temperature (Tg) of 317 °C. In direct comparison, the baseline polyimide derived from standard 3,3′-phenylenediamine (6FDA-mPD) achieves a Tg of only 298 °C [1].

Evidence DimensionGlass transition temperature (Tg)
Target Compound Data317 °C (6FDA-m-BOA)
Comparator Or Baseline298 °C (6FDA-mPD)
Quantified Difference+19 °C increase in Tg.
ConditionsDetermined via thermal analysis of cast polyimide films.

This +19 °C thermal margin is critical for microelectronic dielectrics and aerospace composites that must withstand extreme processing temperatures without deformation.

Increased Fractional Free Volume and CO2 Permeability

The meta-linkage in m-BOA disrupts interchain packing more effectively than the para-linkage in p-BOA, leading to a higher fractional free volume (FFV) in the resulting polymer matrix. For gas separation membranes, this translates to superior permeability. The 6FDA-m-BOA membrane demonstrates a CO2 permeability of 98 Barrer, which is approximately 29% higher than the 76 Barrer achieved by the structurally symmetric 6FDA-p-BOA membrane [1].

Evidence DimensionCO2 Permeability
Target Compound Data98 Barrer (6FDA-m-BOA)
Comparator Or Baseline76 Barrer (6FDA-p-BOA)
Quantified Difference~29% increase in CO2 permeability.
ConditionsSingle gas permeation testing of poly(benzoxazole-co-imide) membranes.

Higher permeability directly increases the throughput and efficiency of industrial gas separation modules without requiring complex thermal rearrangement steps.

Broad Solution Processability in Aprotic Solvents

Despite containing a highly rigid benzoxazole ring, m-BOA-derived polyimides maintain excellent solubility due to their asymmetric meta-substitution. 6FDA-m-BOA is fully soluble at room temperature in common industrial solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and chloroform [1]. This contrasts sharply with many rigid-rod para-linked polybenzoxazoles, which often suffer from poor solubility and require harsh solvents or in-situ thermal rearrangement from precursor polymers.

Evidence DimensionRoom temperature solubility
Target Compound DataFully soluble in NMP, DMAc, and CHCl3
Comparator Or BaselineRigid para-linked polybenzoxazoles (often insoluble or require concentrated acids)
Quantified DifferenceEnables direct solution casting from standard organic solvents.
ConditionsSolubility testing of fibrous polymer powders at room temperature.

Direct solution processability drastically lowers manufacturing costs and complexity for fabricating thin films, coatings, and hollow fiber membranes.

High-Performance Gas Separation Membranes

Due to its ability to increase fractional free volume and CO2 permeability (98 Barrer) while maintaining high Tg, m-BOA is an ideal diamine monomer for synthesizing next-generation polyimide gas separation membranes for carbon capture and natural gas sweetening [1].

Advanced Microelectronic Dielectrics

The compound's high thermal stability (Tg > 315 °C) and excellent solubility in standard aprotic solvents make it highly suitable for formulating low-dielectric-constant photosensitive polyimide resins used as interlayer dielectrics and stress-buffer layers in semiconductor packaging [1].

Aerospace Composite Matrices

The high monomer nucleophilicity enabling high molecular weight attainment (Mw ~188,000 g/mol), combined with the mechanical robustness of the benzoxazole core, positions m-BOA as a critical building block for lightweight, heat-resistant structural composites in aerospace engineering [1].

XLogP3

2.1

Wikipedia

5-benzoxazolamine, 2-(3-aminophenyl)-

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